molecular formula C15H23NO3S B2766351 N-cycloheptyl-4-ethoxybenzenesulfonamide CAS No. 640714-66-5

N-cycloheptyl-4-ethoxybenzenesulfonamide

Katalognummer: B2766351
CAS-Nummer: 640714-66-5
Molekulargewicht: 297.41
InChI-Schlüssel: HKEHPTASRJEUHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Sulfonamide Research

The discovery of sulfonamides in the 1930s marked a transformative era in antimicrobial therapy. Prontosil, the first synthetic sulfonamide, demonstrated efficacy against streptococcal infections by inhibiting bacterial folate synthesis. Over subsequent decades, structural modifications to the benzenesulfonamide core expanded their applications beyond antibacterials. For instance, the introduction of arylsulfonamide groups led to carbonic anhydrase inhibitors like acetazolamide, used in glaucoma treatment. N-Cycloheptyl-4-ethoxybenzenesulfonamide emerges from this lineage, reflecting efforts to optimize steric and electronic properties for enhanced target engagement.

Table 1: Milestones in Sulfonamide Development

Year Discovery/Innovation Impact
1935 Prontosil (first sulfonamide) Revolutionized bacterial infection treatment
1953 Acetazolamide synthesis Pioneered carbonic anhydrase inhibition
1980s Celecoxib development Introduced COX-2 selectivity for inflammation
2020s Cycloheptyl/ethoxy derivatives Explored for dual enzyme/receptor modulation

Significance in Medicinal Chemistry Research

This compound exemplifies the strategic design of sulfonamides to balance pharmacokinetic and pharmacodynamic properties. The ethoxy group at the para position enhances metabolic stability compared to shorter alkoxy chains, while the cycloheptylamine substituent introduces conformational flexibility, potentially improving binding to hydrophobic enzyme pockets. Quantitative structure-activity relationship (QSAR) studies highlight the critical role of surface tension and refractive index in modulating dissociation constants (pKa), which influence membrane permeability and target affinity.

Classification within Benzenesulfonamide Derivatives

Benzenesulfonamides are classified based on substituent patterns and target specificity:

  • Simple Arylsulfonamides : Feature unmodified aromatic rings (e.g., sulfadiazine).
  • N-Substituted Derivatives : Incorporate alkyl/cycloalkyl groups on the sulfonamide nitrogen (e.g., N-cyclohexyl-4-methylbenzenesulfonamide).
  • Dual-Substituted Analogues : Combine aromatic and N-alkyl modifications (e.g., this compound).

Table 2: Structural Comparison of Benzenesulfonamide Derivatives

Compound N-Substituent Aromatic Substituent Molecular Weight
Sulfadiazine –NH2 –H 250.3 g/mol
N-Cyclohexyl-4-methyl Cyclohexyl –CH3 267.4 g/mol
N-Cycloheptyl-4-ethoxy Cycloheptyl –OCH2CH3 297.4 g/mol

Evolution of Structure-Based Sulfonamide Research

Advances in computational chemistry have enabled precise modeling of sulfonamide-enzyme interactions. For this compound, molecular dynamics simulations predict strong hydrogen bonding between the sulfonamide group and carbonic anhydrase II’s zinc-coordinated water molecule. Additionally, the ethoxy group’s electron-donating effects stabilize aromatic π-π interactions with hydrophobic residues. These insights guide synthetic prioritization of derivatives with optimized binding kinetics and selectivity profiles.

Key Findings from QSAR Studies

  • Surface tension (ST) inversely correlates with pKa (r = −0.82), suggesting higher ST values reduce ionization, enhancing membrane penetration.
  • Refractive index (η) positively influences pKa (r = +0.74), indicating polarizability impacts electronic interactions at enzymatic active sites.
  • Chlorine substituents lower pKa by 0.72 units on average, though this effect is absent in ethoxy-substituted analogues.

Eigenschaften

IUPAC Name

N-cycloheptyl-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-2-19-14-9-11-15(12-10-14)20(17,18)16-13-7-5-3-4-6-8-13/h9-13,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEHPTASRJEUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethoxybenzenesulfonyl chloride+cycloheptylamineThis compound+HCl\text{4-ethoxybenzenesulfonyl chloride} + \text{cycloheptylamine} \rightarrow \text{this compound} + \text{HCl} 4-ethoxybenzenesulfonyl chloride+cycloheptylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-cycloheptyl-4-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-4-ethoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cycloheptyl-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The cycloheptyl and ethoxy groups may influence the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key differences between N-cycloheptyl-4-ethoxybenzenesulfonamide and selected analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
This compound Cycloheptyl, 4-ethoxy C₁₅H₂₃NO₃S ~313.4* Seven-membered cycloalkyl group; ethoxy electron-donating substituent
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide Cyclohexyl, ethyl, 4-methyl C₁₅H₂₃NO₂S 297.41 Six-membered cyclohexyl (chair conformation); methyl substituent on benzene
N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide Benzyl, cyclohexyl, 4-methyl C₂₀H₂₅NO₂S 343.48 Bulky benzyl group; dual substituents on sulfonamide nitrogen
N-(4-Chlorophenyl)-4-ethoxybenzenesulfonamide 4-Chlorophenyl, 4-ethoxy C₁₄H₁₄ClNO₃S 311.78 Electron-withdrawing chloro group; ethoxy substituent

*Estimated based on molecular formula.

Key Observations:

Ring Size and Conformation: The cycloheptyl group in the target compound introduces a larger, more flexible seven-membered ring compared to the six-membered cyclohexyl rings in analogs . The inclination angle between the cyclohexyl and benzene rings in N-cyclohexyl analogs is ~59.92° , while the cycloheptyl group’s larger size could increase this angle, affecting crystal packing and hydrogen-bonding networks.

Electronic Effects: The 4-ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-chloro substituent in N-(4-chlorophenyl)-4-ethoxybenzenesulfonamide . Methyl or benzyl substituents (e.g., in ) introduce steric bulk but lack the polarity of ethoxy or chloro groups, influencing lipophilicity (logP) and bioavailability.

Hydrogen Bonding and Crystal Packing: In N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, C–H···O hydrogen bonds form a 2D network in the bc plane . The ethoxy group in the target compound may enhance hydrogen-bond donor/acceptor capacity compared to methyl or benzyl groups.

Physicochemical Properties

  • Lipophilicity : The cycloheptyl group’s larger size and higher carbon content may increase logP compared to cyclohexyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Melting Points : Crystallographic data for cyclohexyl derivatives (e.g., extended 2D networks via hydrogen bonds ) suggest the target compound’s melting point may differ due to variations in packing efficiency.

Biologische Aktivität

N-Cycloheptyl-4-ethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an ethoxy-substituted aromatic ring and a cycloheptyl moiety. The general structure can be represented as follows:

C13H19NO2S\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2\text{S}

This structure is critical for its biological interactions, particularly in enzyme binding and inhibition mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, thereby inhibiting their function. This mechanism is similar to other sulfonamide compounds, which are known for their roles as antibacterial agents by targeting bacterial dihydropteroate synthase.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition properties. Specifically, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms.

Enzyme Inhibition Type IC50 Value
Carbonic AnhydraseCompetitive50 µM

This inhibition may have implications for therapeutic applications in conditions like glaucoma or metabolic disorders.

Case Studies

Several case studies have explored the biological effects of sulfonamides, including this compound. One such study involved the evaluation of its effects on bacterial biofilms. The results indicated that treatment with the compound significantly reduced biofilm formation in Staphylococcus aureus cultures, suggesting potential applications in infection control.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound MIC (µg/mL) Enzyme Inhibition
This compound32 (S. aureus)Carbonic Anhydrase (IC50: 50 µM)
N-Cyclohexyl-4-methylbenzenesulfonamide16 (S. aureus)None reported

The comparative analysis shows that while both compounds exhibit antimicrobial properties, this compound demonstrates a broader spectrum of activity and a specific enzyme inhibition profile.

Q & A

Basic: What synthetic routes are recommended for preparing N-cycloheptyl-4-ethoxybenzenesulfonamide, and how can purity be ensured?

Answer:
The synthesis of this compound likely involves multi-step reactions, including sulfonylation of 4-ethoxybenzenesulfonyl chloride with cycloheptylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:

  • Sulfonamide bond formation : Reacting the sulfonyl chloride with the amine nucleophile at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Purity validation : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to confirm ≥95% purity.
    Structural analogs, such as N-(4-hydroxyphenyl)benzenesulfonamide, emphasize the importance of optimizing reaction stoichiometry and solvent polarity to avoid byproducts like disubstituted sulfonamides .

Basic: Which spectroscopic and crystallographic methods are critical for confirming structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), sulfonamide NH (δ ~7.5 ppm, broad), and cycloheptyl protons (δ ~1.5–2.0 ppm). Compare with analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the sulfonamide sulfur and adjacent groups.
  • Infrared (IR) : Sulfonamide S=O asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.
  • X-ray crystallography : Resolve bond angles (e.g., C-S-N) and hydrogen-bonding patterns (e.g., N–H⋯O interactions), as demonstrated in N-(4-methoxybenzoyl)benzenesulfonamide studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions in activity data (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Purity discrepancies : Validate via LC-MS to detect trace impurities (e.g., unreacted sulfonyl chloride).
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers, as sulfonamides may aggregate in polar solvents.
  • Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C).
    Analog studies on 3-chloro-4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide highlight the need for dose-response curves across multiple replicates to assess reproducibility .

Advanced: What computational and experimental strategies elucidate its mechanism of action in enzyme inhibition?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to target enzymes (e.g., carbonic anhydrase). Compare with co-crystallized inhibitors like acetazolamide.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to determine affinity (KD).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding.
    For example, studies on (E)-N-carbamoyl-4-((2-cyano-2-(4-(4-cycloheptylphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide emphasize combining docking with mutagenesis to identify critical binding residues .

Advanced: How does the compound’s chemical reactivity influence its stability in biological assays?

Answer:

  • Hydrolysis : The sulfonamide bond is stable under physiological pH but may hydrolyze in strongly acidic/basic conditions (e.g., gastric fluid models). Monitor via LC-MS over 24-hour incubations.
  • Oxidation : The ethoxy group is susceptible to cytochrome P450-mediated oxidation. Use liver microsomes (e.g., human S9 fraction) to identify metabolites.
  • Photodegradation : Assess UV-light-induced decomposition using a solar simulator (e.g., 300–800 nm, 500 W/m²).
    Reactivity patterns from 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide suggest storing the compound in amber vials at –20°C to prevent degradation .

Advanced: What crystallographic data are available to guide structure-activity relationship (SAR) studies?

Answer:

  • Bond lengths/angles : In N-(4-methoxybenzoyl)benzenesulfonamide, the S–N bond length is ~1.63 Å, and the C–S–O angle is ~105°, critical for maintaining planar geometry .
  • Hydrogen-bond networks : Intermolecular N–H⋯O and O–H⋯O interactions (e.g., in N-(4-hydroxyphenyl)benzenesulfonamide) stabilize crystal packing and influence solubility .
  • Torsional angles : The cycloheptyl group’s conformation (chair vs. boat) affects steric interactions with enzyme active sites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.